2-Oxo-2-(1-phenylcyclopropyl)acetic acid
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Overview
Description
2-Oxo-2-(1-phenylcyclopropyl)acetic acid is an organic compound characterized by a cyclopropyl ring attached to a phenyl group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of a phenyl-substituted alkene followed by oxidation. One common method includes the reaction of phenylcyclopropane with oxalyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(1-phenylcyclopropyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Scientific Research Applications
2-Oxo-2-(1-phenylcyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Oxo-2-(1-phenylcyclopropyl)acetic acid exerts its effects involves interactions with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to specific enzymes or receptors. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylacetic acid: Similar in structure but lacks the cyclopropyl ring, affecting its reactivity and applications.
2-Oxo-2-(phenylamino)acetic acid: Contains an amino group instead of a cyclopropyl ring, leading to different chemical properties and uses.
Uniqueness
2-Oxo-2-(1-phenylcyclopropyl)acetic acid is unique due to the presence of both a cyclopropyl ring and a phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-oxo-2-(1-phenylcyclopropyl)acetic acid |
InChI |
InChI=1S/C11H10O3/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
APPDBVWNEUUSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)C(=O)O |
Origin of Product |
United States |
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